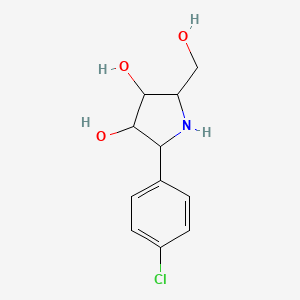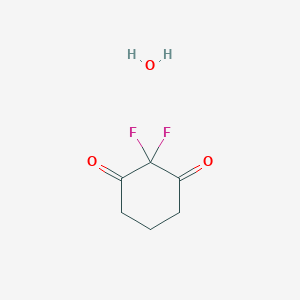
Catonic Dark Yellow 2RL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catonic Dark Yellow 2RL, also known as C.I. Basic Yellow 19, is an organic dye with the chemical formula C16H16N5O3S.ZnCl3 . It appears as a dark yellow powder that is easily soluble in water and is primarily used in the textile industry for dyeing various fibers such as cotton, wool, silk, and nylon . This compound is known for its excellent light stability and durability .
Preparation Methods
The synthesis of Catonic Dark Yellow 2RL involves several steps :
Diazotization: The process begins with the diazotization of 4-nitrobenzenamine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-amino-6-methoxybenzothiazole.
Methylation: The resulting compound undergoes methylation using dimethyl sulfate.
Formation of Quaternary Ammonium Salt: The final step involves the formation of the quaternary ammonium salt, which is then filtered and dried to obtain the final product.
Chemical Reactions Analysis
Catonic Dark Yellow 2RL undergoes various chemical reactions :
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced, especially in the presence of reducing agents, resulting in the formation of amines.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Catonic Dark Yellow 2RL has a wide range of applications in scientific research :
Chemistry: It is used as a dye in various chemical processes and reactions.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Industry: Apart from textile dyeing, it is used in the production of inks, coatings, and plastics.
Mechanism of Action
The mechanism of action of Catonic Dark Yellow 2RL involves its interaction with the molecular targets in the substrate it is applied to . The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in a stable coloration . The presence of the benzothiazole structure in its chemical composition provides resistance to sunlight and ultraviolet radiation .
Comparison with Similar Compounds
- Cationic Yellow X-2RL
- Anilan Yellow 2RL
- Maxilon Yellow 2RL
- Dycosacryl Yellow X-2RL
- Sandocryl Golden Yellow B-GLE
Properties
CAS No. |
12768-85-3 |
|---|---|
Molecular Formula |
C16H16N5O3S.ZnCl3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)
